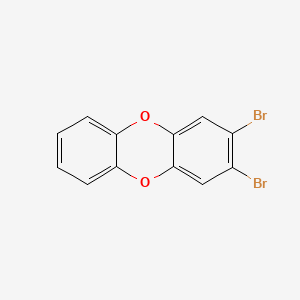

2,3-Dibromodibenzo-P-dioxin

Description

2,3-Dibromodibenzo-p-dioxin (2,3-DBzDD) is a brominated analog of polychlorinated dibenzo-p-dioxins (PCDDs), a class of persistent environmental pollutants. Structurally, it consists of two benzene rings connected via two oxygen atoms (dioxin backbone) with bromine atoms substituted at the 2- and 3-positions. These compounds are often unintentional byproducts of industrial processes, including brominated flame retardant production and waste incineration .

Properties

IUPAC Name |

2,3-dibromodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2O2/c13-7-5-11-12(6-8(7)14)16-10-4-2-1-3-9(10)15-11/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHJJRTXDMGYAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=CC(=C(C=C3O2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60872028 | |

| Record name | 2,3-Dibromooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.98 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50585-37-0 | |

| Record name | Dibenzo(b,e)(1,4)dioxin, 2,3-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050585370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibromooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural and Chemical Properties

Brominated and chlorinated dioxins share a common dioxin backbone but differ in halogen type and substitution patterns. Key analogs for comparison include:

Calculated based on molecular formula.

Key Observations :

- Bromination increases molecular weight compared to chlorinated analogs (e.g., TeBDD vs. TCDD: 499.77 vs. 321.96 g/mol) .

- Lateral substitution (positions 2,3,7,8) correlates with higher toxicity in both chlorinated and brominated dioxins. 2,3-DBzDD lacks full lateral substitution, likely reducing its toxicity compared to TCDD or TeBDD .

Toxicity and Mechanism of Action

Dioxins exert toxicity primarily via binding to the aryl hydrocarbon receptor (AhR), triggering dysregulation of genes involved in xenobiotic metabolism and cellular proliferation.

- AhR Binding Affinity: TCDD binds AhR with high affinity (Kd ≈ 1–3 nM in rodents) . Brominated dioxins like TeBDD exhibit lower binding affinity compared to TCDD but still activate AhR-dependent pathways .

- Toxic Equivalency Factors (TEFs): TEFs quantify relative toxicity compared to TCDD (TEF = 1.0). While TEFs for brominated dioxins are less established: TeBDD: Estimated TEF ~0.1–0.5, depending on study model . 2,3-DBzDD: No assigned TEF; likely <<0.1 due to structural disadvantages .

Environmental Persistence and Bioaccumulation

- Brominated Dioxins : TeBDD and 2,3-DBzDD are similarly lipophilic (log Kow >6) but may degrade faster in sunlight due to weaker C-Br bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.